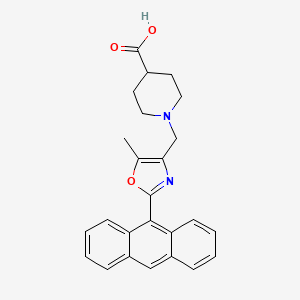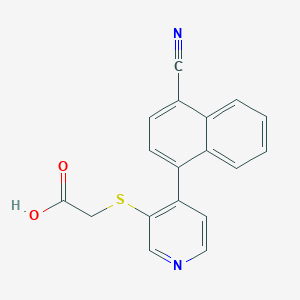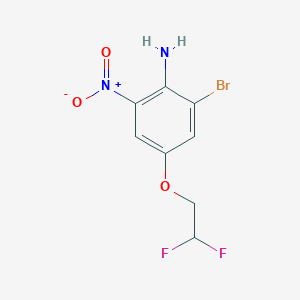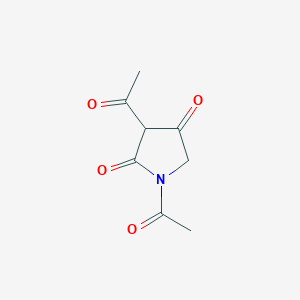![molecular formula C6H10ClNO2 B12866708 (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-Azabicyclo[211]hexane-3-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via functional group transformations, such as oxidation of an alcohol or hydrolysis of an ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: This is a stereoisomer of the compound, differing only in the spatial arrangement of atoms.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring size.
Uniqueness
(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-4(2-3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3?,4?,5-;/m0./s1 |
InChI Key |
ODADUOOBBWVDQV-KLOOUPEDSA-N |
Isomeric SMILES |
C1C2CC1N[C@@H]2C(=O)O.Cl |
Canonical SMILES |
C1C2CC1NC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)

![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)



![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)
